molecular formula C24H17Br2N3O B3879572 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE

Cat. No.: B3879572
M. Wt: 523.2 g/mol
InChI Key: YTFRTXATFUPQSE-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a dibromo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various reactions makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE involves its interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE include other benzodiazole derivatives and dibromo-substituted phenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its combination of a benzodiazole core with a dibromo-substituted phenyl group and a propenenitrile moiety

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br2N3O/c1-15-6-8-16(9-7-15)14-30-23-19(25)11-17(12-20(23)26)10-18(13-27)24-28-21-4-2-3-5-22(21)29-24/h2-12H,14H2,1H3,(H,28,29)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFRTXATFUPQSE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 6
Reactant of Route 6
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3,5-DIBROMO-4-[(4-METHYLPHENYL)METHOXY]PHENYL}PROP-2-ENENITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.